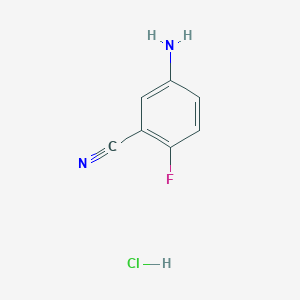

3-Cyano-4-fluoroaniline, hcl

Descripción

Contextualization within Halogenated Aromatic Amines and Nitriles

3-Cyano-4-fluoroaniline, HCl belongs to the class of halogenated aromatic amines and nitriles. This group of compounds is characterized by an aromatic ring functionalized with at least one halogen atom, an amine (-NH₂) group, and a nitrile (-CN) group. britannica.comscience.gov The presence and specific arrangement of these functional groups—the electron-withdrawing cyano and fluoro groups and the electron-donating amino group—create a unique electronic environment on the aromatic ring. This influences the compound's reactivity and makes it a valuable precursor for synthesizing more complex molecules. The synthesis of such specialized amines often involves multi-step processes, including halogenation and the reduction of nitro groups. britannica.comacs.org

Significance as a Building Block in Complex Chemical Syntheses

The primary significance of this compound lies in its function as a structural scaffold or building block. Its distinct functional groups allow for sequential and regioselective reactions, enabling the construction of intricate molecular architectures.

Halogenated anilines are crucial intermediates in the pharmaceutical industry. nbinno.com 3-Cyano-4-fluoroaniline, in particular, has been utilized in hit-to-lead studies for developing novel therapeutic agents. Research into antimalarial compounds identified a series of tetrahydroisoquinolone carboxanilides with potent activity against Plasmodium falciparum. nih.gov In these studies, 3-cyano-4-fluoroaniline was used as a key building block for the carboxanilide portion of the molecule, chosen for its specific electronic and steric properties. nih.gov The parent aniline (B41778) was also noted to be negative in the Ames assay, a measure of mutagenic potential, which is an important consideration in drug development. nih.gov

While direct applications are specific, the broader class of fluoroanilines serves as precursors for a range of drugs, including kinase inhibitors for targeted cancer therapy and potent antibiotics. nbinno.comijcce.ac.ir The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

In agrochemical research, the introduction of fluorine into molecules is a well-established strategy for enhancing the efficacy of herbicides, fungicides, and insecticides. sci-hub.se Fluorinated anilines are common starting materials for these products. For instance, 4-fluoroaniline (B128567) is a precursor for synthesizing key intermediates used in modern fungicides. ccspublishing.org.cn Although specific, large-scale agrochemical applications of 3-Cyano-4-fluoroaniline are not widely documented, its structure makes it a candidate for the synthesis of new active ingredients, fitting the profile of a fluorinated aromatic amine building block.

In material science, aromatic amines are foundational to the synthesis of dyes and advanced polymers. britannica.comnbinno.com The incorporation of fluorine and cyano groups can be used to tune the electronic and optical properties of materials, potentially leading to applications in creating specialty polymers or fluorescent materials.

Historical Perspective of its Discovery and Early Applications

The interest in fluorinated anilines as synthetic intermediates dates back several decades. A 1979 patent outlines a method for preparing various fluorinated anilines, including 3-cyano-4-fluoroaniline. google.com The primary motivation cited in this early work was the utility of these compounds as starting materials for the preparation of anti-inflammatory and analgesic agents. google.com This indicates that the potential pharmaceutical value of this class of compounds was recognized early on, driving the development of synthetic routes to access them. The methods described involved the treatment of aromatic azides with anhydrous hydrogen fluoride (B91410), highlighting the specialized techniques required for organofluorine chemistry. google.com

Current Research Landscape and Emerging Trends

The current research landscape continues to leverage the unique properties of building blocks like this compound. Emerging trends point towards its use in the synthesis of highly targeted and complex molecules.

Kinase Inhibitors: There is ongoing research into novel kinase inhibitors for cancer treatment that utilize anilino-based scaffolds (e.g., anilinoquinazolines). ijcce.ac.ir The specific substitution pattern of 3-Cyano-4-fluoroaniline makes it an attractive candidate for creating libraries of potential inhibitors to screen against various cancer cell lines.

Antiparasitic Agents: Following the promising results in antimalarial research, there is potential for using this and related anilines to develop agents against other parasitic diseases. nih.gov

Advanced Agrochemicals: The drive for more effective and environmentally benign agrochemicals necessitates innovative molecular designs. Fluorinated building blocks remain central to this effort, suggesting a continuing role for compounds like 3-Cyano-4-fluoroaniline in the discovery of next-generation crop protection agents. sci-hub.seccspublishing.org.cn

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-amino-2-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYVGRUXKQPZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801316-08-5 | |

| Record name | Benzonitrile, 5-amino-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801316-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Cyano 4 Fluoroaniline, Hcl

Established Synthetic Routes and Reaction Optimization

The synthesis of 3-Cyano-4-fluoroaniline hydrochloride, a significant intermediate in the creation of more complex molecules, can be achieved through various chemical pathways. These routes are often tailored to optimize yield, purity, and scalability for both laboratory and industrial applications.

Multi-step Synthesis via Nitration and Reduction

A common and well-established method for synthesizing substituted anilines involves a multi-step process starting with the nitration of an aromatic precursor, followed by the reduction of the nitro group to an amine. magritek.comgoogleapis.com In the context of 3-Cyano-4-fluoroaniline, a suitable starting material would be a fluorinated aromatic compound. The nitration step, typically carried out with a mixture of concentrated nitric and sulfuric acids, introduces a nitro group onto the aromatic ring. magritek.com The directing effects of the existing substituents on the ring are crucial for achieving the desired regiochemistry. Following nitration, the resulting nitro compound is reduced to the corresponding aniline (B41778). This reduction can be accomplished using various reagents, such as iron in the presence of an acid (e.g., HCl) or catalytic hydrogenation. googleapis.com

For instance, the synthesis of p-nitroaniline often involves the nitration of acetanilide, where the acetamido group directs the incoming nitro group primarily to the para position. magritek.com A similar strategic approach can be envisioned for fluorinated and cyanated precursors, carefully considering the directing effects of these groups.

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (SNAr) provides another powerful strategy for the synthesis of 3-Cyano-4-fluoroaniline. researchgate.netmasterorganicchemistry.com This type of reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a suitable leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as a cyano (-CN) or nitro (-NO2) group, is essential to activate the ring towards nucleophilic attack. masterorganicchemistry.comacs.org

In a potential synthesis of 3-Cyano-4-fluoroaniline, a difluoro- or chloro-substituted benzonitrile (B105546) could serve as the substrate. The reaction would proceed by the displacement of one of the halogen atoms by an amine source. The reactivity and regioselectivity of the substitution are highly dependent on the positions of the activating group and the leaving groups on the aromatic ring. masterorganicchemistry.com Generally, SNAr reactions are favored by polar aprotic solvents and may require elevated temperatures to proceed efficiently. researchgate.net The order of reactivity for leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that in SN2 reactions. masterorganicchemistry.com

Catalytic Cyanation Methods

The introduction of the cyano group onto the aromatic ring is a key step that can be accomplished through various catalytic cyanation methods. psu.edu These modern techniques often offer milder reaction conditions and greater functional group tolerance compared to classical methods like the Sandmeyer or Rosenmund-von Braun reactions. psu.edu

Palladium-catalyzed cyanation is a widely used method for converting aryl halides or triflates into aryl nitriles. organic-chemistry.org A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. For example, using a palladium catalyst like Pd(PPh₃)₄ with Zn(CN)₂ can facilitate the cyanation of an aryl halide at relatively mild temperatures. Another approach involves copper-mediated cyanation, which can be highly effective but may require higher temperatures.

A less common but noteworthy method is the use of benzyl (B1604629) cyanide as a cyanation reagent in a palladium-catalyzed process, which is considered a safer alternative to traditional cyanide sources. psu.edu

Industrial Production Processes for High Purity and Yield

For industrial-scale production of 3-Cyano-4-fluoroaniline, processes are optimized to ensure high purity, high yield, and cost-effectiveness. googleapis.comenvironmentclearance.nic.in This often involves the careful selection of starting materials that are readily available and inexpensive. google.com The choice of synthetic route is critical, with through-processes that minimize the isolation of potentially hazardous intermediates being highly desirable. google.com

Mechanistic Studies of Formation Reactions

Influence of Substituents on Reaction Pathways

The substituents on the aromatic ring, namely the fluorine atom and the cyano group, exert a significant influence on the reaction pathways for the formation of 3-Cyano-4-fluoroaniline. analis.com.mycsic.es These effects are primarily electronic and steric in nature.

The fluorine atom, being highly electronegative, is an electron-withdrawing group through the inductive effect. analis.com.my However, it can also act as a weak electron-donating group through resonance due to its lone pairs of electrons. The cyano group is a strong electron-withdrawing group through both induction and resonance. csic.es

In the context of electrophilic aromatic substitution , such as nitration, the combined electronic effects of the fluorine and cyano groups would deactivate the aromatic ring towards attack by an electrophile. The directing influence of these groups would determine the position of the incoming substituent.

In nucleophilic aromatic substitution (SNAr) , the presence of the electron-withdrawing cyano group is crucial for activating the ring towards nucleophilic attack. acs.org The position of the cyano group relative to the leaving group (e.g., a halogen) is critical. For SNAr to be efficient, the electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The fluorine atom's electron-withdrawing nature would further enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack. evitachem.com

Studies on substituted cyclooctatetraene (B1213319) have shown that fluoro substitution tends to decrease C-C bond distances, while cyano substitution has the opposite effect. csic.es While not directly analogous to a benzene (B151609) ring, this highlights the distinct electronic impact of these two substituents. The interplay of these electronic effects ultimately governs the regioselectivity and rate of the synthetic reactions leading to 3-Cyano-4-fluoroaniline.

Role of Reaction Conditions (Temperature, Solvents, Catalysts)

The synthesis of functionalized anilines, including 3-cyano-4-fluoroaniline hydrochloride, is highly dependent on the careful control of reaction conditions such as temperature, solvent, and catalyst selection. These parameters significantly influence reaction rates, yields, and the purity of the final product.

Temperature: Reaction temperatures can range from as low as -80°C to elevated temperatures of 170°C. For instance, the preparation of fluorinated anilines from aromatic azides using anhydrous hydrogen fluoride (B91410) is conducted at temperatures between -80°C and 50°C. google.com In contrast, the N-monomethylation of anilines using an iridium nanocatalyst requires a higher temperature of 170°C. researchgate.net The synthesis of aniline through catalytic hydrogenation of nitrobenzene (B124822) can be carried out at a milder temperature range of 30-80°C. google.com

Solvents: The choice of solvent is crucial and can range from aqueous to anhydrous organic solvents. Anhydrous conditions are often preferred for reactions involving highly reactive reagents like hydrogen fluoride to prevent unwanted side reactions with water. google.com Common organic solvents used in aniline synthesis include C1-18 alkanes (e.g., n-hexane), halo C1-18 alkanes (e.g., dichloromethane), and cyclo C1-10 alkanes. google.com In some cases, deep eutectic solvents (DESs) are employed as a greener alternative to traditional organic solvents. For example, a mixture of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) has been used as a solvent for the Ullman amine synthesis. mdpi.com Water, being an environmentally benign solvent, is also utilized in certain syntheses, such as the preparation of Schiff bases from 3-chloro-4-fluoroaniline (B193440). semanticscholar.org

Catalysts: A variety of catalysts are employed to facilitate the synthesis of anilines and their derivatives. Noble metals, such as platinum loaded on nitrogen-functionalized carbon materials, are effective for the catalytic hydrogenation of nitrobenzene. google.com Copper and its salts, like CuI, are commonly used in the Ullman amine synthesis for the N-arylation of amines. mdpi.com In some modern approaches, organocatalysts are gaining attention. For instance, diaryliodonium triflates have shown high catalytic activity in the Groebke–Blackburn–Bienaymé reaction. beilstein-journals.org Furthermore, biocatalysts like lipase (B570770) have been successfully used in these reactions, offering a greener alternative. beilstein-journals.org The following table summarizes various catalysts and their applications in related syntheses.

| Catalyst Type | Specific Catalyst | Application | Reference |

| Metal-Based | Iridium Nanocatalyst (Ir@YSMCNs) | N-monomethylation of anilines | researchgate.net |

| Metal-Based | Copper Iodide (CuI) | Ullman amine synthesis | mdpi.com |

| Metal-Based | Palladium on Carbon (Pd-C) | Hydrogenation reduction of nitro groups | google.com |

| Organocatalyst | Diaryliodonium Triflates | Groebke–Blackburn–Bienaymé reaction | beilstein-journals.org |

| Biocatalyst | Lipase (e.g., Candida antarctica lipase B) | Groebke–Blackburn–Bienaymé reaction | beilstein-journals.org |

Computational Chemistry Approaches to Predict Reactivity and Regioselectivity

Computational chemistry has emerged as a powerful tool for understanding and predicting the reactivity and regioselectivity of chemical reactions, including the synthesis of substituted anilines. researchgate.net By employing theoretical chemistry principles within sophisticated computer programs, it is possible to calculate molecular structures and properties, thereby offering insights that can guide synthetic strategies. researchgate.net

One key application of computational chemistry is in predicting the metabolic fate of substituted anilines, such as N-acetylation. tandfonline.com Studies have shown that electronic descriptors, particularly the partial atomic charge on the amine nitrogen, are crucial in determining whether an aniline will undergo N-acetylation. tandfonline.com Furthermore, the susceptibility of the aromatic ring to nucleophilic attack, especially at the para position to the amino group, is a significant parameter for subsequent reactions. tandfonline.com For instance, highly electron-withdrawing groups at the para position increase the nucleophilic susceptibility, which correlates with the formation of certain metabolites. tandfonline.com

Quantum mechanics methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties. researchgate.net These properties include total energy, binding energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a particularly important indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Machine learning models, trained on data from high-throughput experiments and computational chemistry, can accurately predict reaction yields and selectivity. mdpi.com These models can assist chemists in screening for optimal substrates, catalysts, and reaction conditions, thereby accelerating the development of new synthetic methods. mdpi.com For example, machine learning can help generalize predictions for reactivity across different classes of nucleophiles, such as anilines, by identifying the most influential reaction parameters. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact and enhance safety. sigmaaldrich.comscispace.com These principles guide the development of more sustainable chemical processes. researchgate.net

Development of Environmentally Benign Synthetic Protocols

A core tenet of green chemistry is the development of synthetic protocols that are less hazardous to the environment. athensjournals.gr This often involves replacing toxic and hazardous reagents and solvents with safer alternatives. researchgate.net For instance, in the synthesis of Schiff bases from compounds like 3-chloro-4-fluoro aniline, traditional methods often use hazardous solvents. semanticscholar.org Greener alternatives include using water as a solvent or employing solvent-free conditions, such as grinding the reactants together. semanticscholar.org Microwave-assisted synthesis is another energy-efficient method that can reduce reaction times and often eliminates the need for a solvent. semanticscholar.orgathensjournals.gr

The synthesis of 2-amino-3-cyano-4H-pyrans, for example, has been achieved through a one-pot condensation reaction in the eco-friendly solvent ethanol, using a recyclable catalyst. researchgate.net Similarly, the preparation of quinazoline (B50416) derivatives has been demonstrated using water as a solvent with a reusable base catalyst, highlighting a move towards more environmentally friendly procedures. researchgate.net

Use of Recyclable Catalysts and Solvents

The use of recyclable catalysts and solvents is a key strategy in green chemistry to reduce waste and improve the economic viability of a process. google.com

Recyclable Catalysts: Heterogeneous catalysts are often favored because they can be easily separated from the reaction mixture by filtration and reused. ua.es For example, a nitrogen-functionalized carbon material loaded with a noble metal used for aniline preparation can be recycled while maintaining its catalytic activity. google.com Similarly, nano Fe3O4 has been used as a magnetically recyclable catalyst in the synthesis of tetrasubstituted imidazoles, allowing for easy separation with a magnet. asianpubs.org In some cases, catalysts have been successfully reused for multiple cycles without a significant loss in activity. For instance, a ceria-vanadia/silica catalyst was reused for over five runs, and an iridium nanocatalyst was reused for three times with no loss of reactivity. researchgate.netresearchgate.net

Recyclable Solvents: Deep eutectic solvents (DESs) represent a class of green solvents that can often be recycled. In the Ullman amine synthesis, the DES, along with the catalyst and base, could be recycled after the product was extracted. mdpi.com After six consecutive cycles, the yield only decreased minimally from 98% to 96%. mdpi.com

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a central principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org It provides a measure of how efficiently a chemical reaction uses the atoms of the reactants. acs.orgnih.gov

A higher atom economy signifies a more sustainable process with less waste generation. acs.org For example, a reaction with 100% atom economy incorporates all reactant atoms into the desired product, generating no byproducts in principle. acs.org Synthetic methods should be designed to achieve high atom economy. sigmaaldrich.com For instance, the one-pot synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles proceeds with very high atom efficiency, as water is the only molecule lost during the reaction. mdpi.com

Waste minimization is also achieved by reducing or eliminating the use of unnecessary derivatives, such as blocking or protecting groups, which require additional reagents and generate waste. sigmaaldrich.comacs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

The following table illustrates the calculation of atom economy for a hypothetical reaction:

| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| Reactant A | 100 | 1 | 100 |

| Reactant B | 50 | 1 | 50 |

| Total Reactant Mass | 150 | ||

| Desired Product | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| Product C | 120 | 1 | 120 |

| Atom Economy | (120 / 150) * 100 = 80% |

Derivatization Strategies for Functionalized Analogs

The derivatization of aniline scaffolds is a common strategy to generate a diverse range of functionalized analogs with varied chemical and biological properties. This can involve introducing different substituents onto the aromatic ring or modifying the amino group.

For example, N,N-dimethylanilines can be functionalized through difluoroalkylation under visible-light organophotocatalytic conditions. acs.org This method allows for the introduction of a difluoroalkyl ester group and is compatible with a range of anilines, including those with electron-rich and moderately electron-withdrawing groups. acs.org The presence of halogens on the aniline ring is well-tolerated, providing opportunities for further cross-coupling reactions. acs.org

Another approach involves the coupling of aniline derivatives with other building blocks. For instance, the synthesis of the fungicide fluindapyr involves coupling an aminoindane, derived from 4-fluoroaniline (B128567), with a pyrazole (B372694) carboxylate. ccspublishing.org.cn Similarly, various substituted anilines, including 4-fluoroaniline and 4-cyanoaniline, can be reacted with other molecules to produce complex scaffolds like quinoline-fused coumarins. rsc.org

Oxidation, Reduction, and Substitution Reactions

The chemical behavior of 3-Cyano-4-fluoroaniline is characterized by the interplay of its functional groups. The aniline moiety can undergo oxidation, while the cyano group is susceptible to reduction. The amino group also directs substitution reactions, acting as a potent nucleophile.

Oxidation: The aniline group is susceptible to oxidation. For instance, metabolic studies on related carboxanilide structures containing the 3-cyano-4-fluoroaniline moiety have shown that the aromatic ring can undergo hydroxylation. nih.gov The oxidation potential of fluoroanilines has been investigated, providing insight into the kinetics of electron transfer reactions. acs.org While direct oxidation of 3-Cyano-4-fluoroaniline to form products like N-oxides is plausible under strong oxidizing conditions, its primary utility lies in reactions that leverage the nucleophilicity of the amine or the electrophilicity of the ring.

Reduction: The cyano group (-CN) can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride, although this transformation is less common in the context of its use as a building block for larger molecules where the cyano group is often a desired feature in the final product. More relevant is the reduction of a nitro group to form the aniline itself. For example, the reduction of 2-chloro-1-fluoro-4-nitrobenzene is a known route to the related 3-chloro-4-fluoroaniline, highlighting a common synthetic strategy for producing such substituted anilines. researchgate.net

Substitution Reactions: The most prominent reactions involving 3-Cyano-4-fluoroaniline are substitutions where the amino group acts as a nucleophile. It readily participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. In these reactions, the aniline nitrogen attacks an electron-deficient aromatic ring or an aryl halide, displacing a leaving group to form a new carbon-nitrogen bond. This reactivity is fundamental to its use in constructing diarylamine linkages, which are core structures in many biologically active compounds. arkat-usa.org For example, it can be coupled with activated aryl chlorides or bromides under basic conditions or using palladium catalysts. arkat-usa.org

| Reaction Type | Reagents & Conditions | Product Type / Observation | Citation(s) |

| Oxidation | Metabolic processes | Hydroxylation of the aromatic ring | nih.gov |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Reduction of cyano group to amine | |

| Substitution | Electrophilic aryl halides, Pd catalyst, base | N-Aryl-3-cyano-4-fluoroaniline (Diaryl-amine) | arkat-usa.org |

Coupling Reactions and Heterocycle Annulation

3-Cyano-4-fluoroaniline is a critical precursor in the synthesis of heterocyclic compounds, especially those containing the quinazoline scaffold. Its ability to undergo C-N cross-coupling reactions is extensively exploited in medicinal chemistry for the construction of kinase inhibitors.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed to couple 3-Cyano-4-fluoroaniline with halogenated heterocycles. A prominent example is its use in the synthesis of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor. In this synthesis, 3-Cyano-4-fluoroaniline is reacted with a 4-chloroquinazoline (B184009) intermediate. The aniline's nitrogen atom displaces the chlorine at the C-4 position of the quinazoline ring to form the crucial anilinoquinazoline (B1252766) core structure. arkat-usa.org Nickel-catalyzed C-N cross-coupling reactions have also been shown to be effective for coupling various anilines, including 4-fluoroaniline, with aryl halides. nih.gov

Heterocycle Annulation: The term annulation refers to the formation of a new ring onto an existing molecule. In the context of 3-Cyano-4-fluoroaniline, its coupling with substituted precursors directly leads to the annulation of a new N-aryl group onto a heterocycle. The synthesis of quinazolines is a prime example of this application. arkat-usa.orgarabjchem.org Beyond quinazolines, this aniline derivative is used to construct other complex heterocyclic systems. For instance, it has been incorporated into tetrahydroisoquinolone carboxanilides, which have shown antimalarial activity. nih.gov In these syntheses, the aniline is typically coupled to a carboxylic acid on the heterocyclic core via an amide bond formation, a reaction that also leverages the nucleophilicity of the amino group. nih.gov

| Reaction Name | Reactant with 3-Cyano-4-fluoroaniline | Catalyst/Conditions | Heterocyclic Product | Citation(s) |

| Buchwald-Hartwig Amination | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Gefitinib precursor | arkat-usa.org |

| Amide Coupling | 1,2,3,4-Tetrahydro-1-isoquinolone carboxylic acid | Amide coupling agents (e.g., POCl₃) | Tetrahydroisoquinolone carboxanilide | nih.gov |

| Nucleophilic Aromatic Substitution | 4-Chloro-3-cyano-6-nitroquinoline | Heat in inert solvent | 4-(4-Fluoro-3-cyanophenylamino)-3-cyano-6-nitroquinoline | google.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is fundamental to assessing the chemical purity of 3-Cyano-4-fluoroaniline, separating it from starting materials, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of 3-Cyano-4-fluoroaniline. uchicago.eduuchicago.eduscribd.com Its application is frequently mentioned in the quality control sections of synthetic procedures where the compound is used as a starting material, confirming its suitability for subsequent reactions. muni.czgoogle.com Reverse-phase HPLC is the most common modality, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. This method is effective for resolving polar aromatic compounds and can separate 3-Cyano-4-fluoroaniline from closely related isomers or process-related impurities. Product specifications from commercial suppliers often cite purity levels greater than 97% as determined by HPLC. scribd.com

| Parameter | Typical Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard stationary phase for separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% acid like TFA or formic acid) | Allows for the elution of a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | Aromatic nature of the compound allows for strong UV absorbance. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

This table represents typical, illustrative HPLC conditions for the analysis of aromatic amines and is not based on a specific published method for 3-Cyano-4-fluoroaniline.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in a sample of 3-Cyano-4-fluoroaniline. The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments each component, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification.

While specific experimental fragmentation data for 3-Cyano-4-fluoroaniline is not widely published, a theoretical fragmentation pattern can be predicted based on its structure. The molecular ion peak (M+) would be expected at m/z 136, corresponding to the molecular weight of the neutral molecule. Common fragmentation pathways for such a molecule would include the loss of small, stable molecules or radicals.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Description |

| 136 | [C₇H₅FN₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₆H₄F]⁺ | Loss of hydrogen cyanide (HCN) |

| 117 | [C₇H₅N₂]⁺ | Loss of a fluorine radical (F•) |

| 83 | [C₅H₂F]⁺ | Loss of HCN followed by loss of another HCN molecule |

This table contains predicted fragmentation patterns based on general principles of mass spectrometry for aromatic nitriles and fluoroaromatics.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide direct evidence of the molecular structure of 3-Cyano-4-fluoroaniline, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy is the most definitive method for the structural elucidation of 3-Cyano-4-fluoroaniline in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent.

¹H NMR: The proton NMR spectrum is expected to show signals for the three distinct aromatic protons and the two amine protons. The aromatic protons will exhibit complex splitting patterns (multiplicities) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The carbon bonded directly to the fluorine atom will show a large coupling constant (¹JCF), and other nearby carbons will show smaller C-F couplings (²JCF, ³JCF). The nitrile carbon (C≡N) is expected to appear in the characteristic downfield region around 115-120 ppm.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atom. For 3-Cyano-4-fluoroaniline, a single resonance is expected, which will be split into a multiplet due to coupling with the adjacent aromatic protons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment |

| ¹H | ~7.2 - 7.4 | Doublet of doublets | Aromatic H adjacent to CN |

| ~6.8 - 7.0 | Multiplet | Aromatic H adjacent to NH₂ | |

| ~6.7 - 6.9 | Triplet (or doublet of doublets) | Aromatic H adjacent to F | |

| ~4.0 - 5.0 | Broad Singlet | -NH₂ | |

| ¹³C | ~155 - 160 | Doublet, ¹JCF ≈ 240-250 Hz | C-F |

| ~140 - 145 | Doublet, ²JCF ≈ 10-15 Hz | C-NH₂ | |

| ~120 - 125 | Doublet, ³JCF ≈ 5-10 Hz | Aromatic C-H | |

| ~118 - 120 | Singlet or small doublet | C≡N | |

| ~115 - 118 | Doublet, ²JCF ≈ 20-25 Hz | Aromatic C-H | |

| ~100 - 105 | Doublet, ⁴JCF ≈ 1-3 Hz | C-CN | |

| ~100 - 105 | Doublet, ³JCF ≈ 5-10 Hz | Aromatic C-H | |

| ¹⁹F | -115 to -125 | Multiplet | Ar-F |

This table contains predicted NMR data based on established chemical shift ranges and coupling constants for similar functionalized aromatic compounds. Experimental data is used for confirmation in synthetic procedures. uchicago.eduuchicago.edu

Mass spectrometry provides the molecular weight of a compound and, in the case of High-Resolution Mass Spectrometry (HRMS), its exact elemental composition. This technique is invaluable for confirming the molecular formula of 3-Cyano-4-fluoroaniline. The high mass accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This method is routinely used to confirm the identity of products derived from 2-amino-5-fluorobenzonitrile. muni.czpreprints.orgmdpi.com

| Formula | Species | Calculated Exact Mass (m/z) |

| C₇H₅FN₂ | [M] | 136.0437 |

| C₇H₆FN₂⁺ | [M+H]⁺ | 137.0515 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Cyano-4-fluoroaniline (also known as 2-amino-5-fluorobenzonitrile) provides clear evidence for its key structural features. derpharmachemica.com A detailed experimental and theoretical study of its vibrational spectra has been reported, confirming the assignments of major absorption bands. derpharmachemica.com The presence of the amine, nitrile, and fluoro-aromatic groups is readily confirmed by characteristic peaks in the spectrum. preprints.orgmdpi.comderpharmachemica.com

| Wavenumber (cm⁻¹) (Experimental) | Intensity | Vibrational Assignment |

| 3481, 3372 | Strong | N-H Asymmetric & Symmetric Stretching (Amine) |

| 2222 | Strong | C≡N Stretching (Nitrile) |

| 1630 | Strong | N-H Bending (Scissoring) |

| 1518 | Strong | C=C Aromatic Ring Stretching |

| 1254 | Strong | C-F Stretching |

| 1140 | Medium | C-N Stretching |

| 876, 816 | Strong | Aromatic C-H Out-of-Plane Bending |

Data sourced from the experimental Fourier Transform Infrared Spectroscopy (FTIR) analysis of 2-amino-5-fluorobenzonitrile. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption spectra for 3-Cyano-4-fluoroaniline, hcl are not available in the reviewed literature. In principle, UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aniline (B41778) derivatives, the absorption bands are influenced by substituents on the aromatic ring and the protonation state of the amino group. As a hydrochloride salt, the amino group of 3-Cyano-4-fluoroaniline would be protonated (anilinium ion), which typically results in a spectrum resembling the parent aromatic system (in this case, a substituted benzene) because the nitrogen lone pair is no longer in conjugation with the ring.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Specific single-crystal or powder X-ray diffraction data for this compound, including unit cell parameters, space group, and atomic coordinates, have not been reported. XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Such an analysis would provide precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions (such as hydrogen bonding) involving the cyano group, fluorine atom, anilinium ion, and the chloride counter-ion.

Thermal Analysis Techniques for Stability and Purity

Published data from thermal analysis techniques for this compound could not be located.

A DSC thermogram for this compound is not available. DSC analysis would determine key thermal properties, such as its melting point, enthalpy of fusion, and any solid-state phase transitions. This information is critical for assessing the compound's purity and thermal stability. For comparison, the melting point of the free base, 5-Amino-2-fluorobenzonitrile, is reported to be in the range of 92-96 °C; the hydrochloride salt is expected to have a significantly higher melting point.

A TGA curve for this compound is not available in the literature. TGA measures the change in mass of a sample as a function of temperature. This analysis would reveal the compound's decomposition temperature and pattern, indicating its thermal stability. For a hydrochloride salt, the TGA curve might show an initial mass loss corresponding to the loss of hydrogen chloride followed by the decomposition of the organic molecule.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Lead Compound and Intermediate in Drug Design

The chemical structure of 3-cyano-4-fluoroaniline makes it a significant starting material and intermediate in the design and synthesis of novel drugs. Its derivatives have been explored for a range of therapeutic applications, from oncology to infectious diseases.

3-Cyano-4-fluoroaniline is a key component in the synthesis of certain kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The aniline (B41778) portion of the molecule can be incorporated into larger heterocyclic systems that are designed to fit into the ATP-binding site of specific kinases, thereby inhibiting their activity.

Research has demonstrated the preparation of a series of 3-cyano-4-(phenoxyanilino)quinolines as potent inhibitors of MEK (MAP kinase kinase). nih.gov Similarly, 4-anilino-3-cyanoquinolines have been identified as potent and selective inhibitors of Src kinase activity, a nonreceptor tyrosine kinase involved in signaling pathways that control cell proliferation and migration.

While direct synthesis of heterocyclic carboxamides using 3-cyano-4-fluoroaniline hydrochloride is not extensively detailed in the provided results, the cyano group can potentially be hydrolyzed to a carboxamide, making it a plausible intermediate in the synthesis of such compounds. Heterocyclic carboxamides are an important class of compounds in medicinal chemistry with a wide range of biological activities.

While 3-cyano-4-fluoroaniline is a significant molecule in medicinal chemistry, it is important to clarify its role concerning the synthesis of the anticancer drugs Gefitinib and Afatinib. Extensive documentation, including patents and synthetic procedures, consistently identifies the closely related compound, 3-chloro-4-fluoroaniline (B193440) , as the key precursor for these specific kinase inhibitors. nih.govmdpi.comsyncsci.comnewdrugapprovals.orggoogle.comgoogle.com

The synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, involves the condensation of a quinazoline (B50416) derivative with 3-chloro-4-fluoroaniline. nih.govnewdrugapprovals.orggoogle.com Similarly, the preparation of Afatinib, an irreversible ErbB family blocker, also utilizes 3-chloro-4-fluoroaniline as a crucial intermediate in its synthetic pathway. mdpi.comsyncsci.comgoogle.com

The substitution of the cyano group with a chloro group at the 3-position of the fluoroaniline (B8554772) ring is a critical structural element for the biological activity of both Gefitinib and Afatinib. There is no evidence in the provided search results to suggest that 3-cyano-4-fluoroaniline is used as a direct precursor for the synthesis of these two specific anticancer agents.

| Anticancer Agent | Documented Precursor | Role of Precursor |

|---|---|---|

| Gefitinib | 3-Chloro-4-fluoroaniline | Key intermediate for the formation of the anilino-quinazoline core structure. nih.govnewdrugapprovals.orggoogle.com |

| Afatinib | 3-Chloro-4-fluoroaniline | Essential building block in the synthesis of the 4-anilinoquinazoline (B1210976) scaffold. mdpi.comsyncsci.comgoogle.com |

The application of 3-cyano-4-fluoroaniline hydrochloride in the development of antimicrobial agents is not well-documented in the available scientific literature. While the broader class of fluoroanilines and their derivatives have been investigated for antimicrobial properties, specific studies focusing on the 3-cyano variant are not prevalent in the search results.

There is limited information in the provided search results to support the use of 3-cyano-4-fluoroaniline hydrochloride as a direct precursor or lead compound for antimalarial drug candidates. Research into new antimalarial agents has explored a wide variety of chemical scaffolds, including quinoline (B57606) derivatives, but the specific contribution of this compound is not highlighted. wikipedia.orgnih.govmalariaworld.orgmedscape.com

The role of 3-cyano-4-fluoroaniline hydrochloride in the development of neurological drugs, specifically as a positive allosteric modulator (PAM) of GABA A receptors, is not established in the provided search results. GABA A receptors are a major target for drugs that treat anxiety, epilepsy, and sleep disorders, and their modulators often possess complex heterocyclic structures. wikipedia.orgmdpi.commdpi.comnih.gov There is no direct evidence to link 3-cyano-4-fluoroaniline to the synthesis or design of these modulators.

The investigation of 3-cyano-4-fluoroaniline derivatives in the context of antitubercular agents has yielded some relevant findings. The broader class of 4-anilinoquinolines and 4-anilinoquinazolines has been explored for their potential activity against Mycobacterium tuberculosis. researchgate.net

However, in a study exploring various substitutions on the quinoline core, the derivative incorporating the aniline fragment from erlotinib (B232) (3-ethynylphenyl) showed some activity, but the analogous 3-cyanoquinoline derivative did not exhibit antitubercular properties. nih.gov This suggests that the presence and position of the cyano group are critical and may not always confer the desired biological activity in this specific context. Further research is needed to fully elucidate the potential of 3-cyano-4-fluoroaniline as a scaffold for novel antitubercular agents.

| Compound Class | Therapeutic Target | Key Findings |

|---|---|---|

| 3-Cyano-4-(phenoxyanilino)quinolines | MEK (MAP kinase kinase) | Identified as potent inhibitors. nih.gov |

| 4-Anilino-3-cyanoquinolines | Src tyrosine kinase | Demonstrated potent and selective inhibition. |

| 3-Cyanoquinoline derivative | Mycobacterium tuberculosis | Showed no significant antitubercular activity in one study. nih.gov |

Mechanism of Action Studies in Biological Systems

While direct studies on the mechanism of action of 3-Cyano-4-fluoroaniline, HCl as a standalone agent are not extensively documented in publicly available research, its role as a key structural motif in more complex bioactive molecules provides insights into its potential contributions to the mechanism of action of these larger compounds. The substituted aniline core can influence how a drug candidate fits into the binding pocket of a protein and interacts with key amino acid residues.

The utility of 3-Cyano-4-fluoroaniline as a scaffold is evident in the development of kinase inhibitors. The cyanophenyl group is a common feature in many kinase inhibitors, where it can form hydrogen bonds and other interactions within the ATP-binding pocket of the enzyme. A series of 3-cyano-4-(phenoxyanilino)quinolines have been synthesized and evaluated as MEK (MAP kinase kinase) inhibitors, demonstrating low nanomolar IC₅₀ values. nih.gov

In receptor binding assays, derivatives of 3-cyano-4-fluoroaniline have been evaluated for their affinity to specific receptors. For example, a bombesin (B8815690) (BN)-based peptide analog incorporating a 3-cyano-4-fluorobenzoyl group was assessed for its binding affinity to the gastrin-releasing peptide receptor (GRPR). The results of such assays provide quantitative measures of the molecule's potency and selectivity.

| Compound Derivative | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| 3-Cyano-4-[¹⁸F]fluoro-benzoyl-Ala(SO₃H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂ | GRPR | Receptor Binding | 1.43 | 0.94 |

| Non-labeled peptide (Ala(SO₃H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂) | GRPR | Receptor Binding | 0.1 | 0.4 |

This table presents data for a complex peptide derivative incorporating the 3-cyano-4-fluorobenzoyl moiety, not this compound itself.

Prodrug Strategies and Bioavailability Enhancement

For aromatic amines like 3-cyano-4-fluoroaniline, which may exhibit poor solubility or other undesirable pharmacokinetic properties, prodrug strategies can be employed to improve their delivery and bioavailability. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net While specific prodrugs of this compound are not widely reported, several general approaches for aromatic amines are applicable.

One common strategy is N-acylation to form amides or carbamates. nih.gov These derivatives can have altered solubility and permeability characteristics and can be designed to be cleaved by endogenous enzymes to release the active parent amine. Another approach involves the formation of N-Mannich bases, which can increase lipophilicity and modulate the pKa of the amine. nih.gov

Enhancing the bioavailability of poorly soluble compounds is a significant challenge in drug development. wuxiapptec.comeurekaselect.comnih.govsemanticscholar.orgmdpi.com For a compound like 3-cyano-4-fluoroaniline, which is likely to have limited aqueous solubility, various formulation strategies could be explored. These include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution, and the use of lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS). wuxiapptec.com The latter encapsulates the drug in a lipid matrix, which can improve its absorption in the gastrointestinal tract.

Radiosynthesis and Radiolabeling Strategies

The fluorine atom in 3-cyano-4-fluoroaniline makes it an attractive candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. nih.govacs.orgnih.gov While the direct radiosynthesis of [¹⁸F]3-cyano-4-fluoroaniline is not commonly described, general methods for the nucleophilic radiofluorination of aromatic rings can be applied. nih.govacs.org These methods often require the presence of an activating group, such as a nitro or trimethylammonium group, in the position to be labeled.

A more direct application has been demonstrated in the synthesis of more complex PET tracers. For example, a derivative, 3-Cyano-4-[¹⁸F]fluoro-benzoyl-Ala(SO₃H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂, has been synthesized for PET imaging of tumors expressing GRPR. The radiosynthesis in such cases typically involves the late-stage introduction of ¹⁸F onto a precursor molecule.

In addition to ¹⁸F, labeling with carbon-11 (B1219553) (¹¹C) is another important strategy in PET radiochemistry. nih.govsemanticscholar.orgnih.govresearchgate.netmdpi.com The cyano group of 3-cyano-4-fluoroaniline could potentially be a site for ¹¹C labeling. For instance, methods for the conversion of primary aromatic amines to ¹¹C-labeled isocyanates, which can then be further transformed, could be adapted for this purpose. nih.govmdpi.com

| Radiolabeling Strategy | Radionuclide | Potential Application |

| Nucleophilic Aromatic Substitution | ¹⁸F | Direct labeling of an activated precursor to produce [¹⁸F]3-cyano-4-fluoroaniline or, more commonly, labeling of a more complex molecule containing the 3-cyano-4-fluoroaniline scaffold. This would enable PET imaging studies of the biological processes in which the labeled molecule is involved. |

| ¹¹C-Carbonylation Reactions | ¹¹C | The amine group could be a target for the introduction of a [¹¹C]carbonyl group, or the cyano group could potentially be synthesized from a [¹¹C]cyanide source, although this is a more challenging synthetic route. |

Applications in Agrochemical and Material Science Research

Herbicides, Pesticides, and Plant-Growth Regulators

The incorporation of fluorine into bioactive molecules is a well-established strategy in the design of modern agrochemicals. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and efficacy rhhz.net. Fluorinated anilines, including derivatives like 3-cyano-4-fluoroaniline, are consequently valuable intermediates in the synthesis of herbicides, pesticides, and plant growth regulators nih.govgoogle.com.

Detailed Research Findings: While direct application of 3-cyano-4-fluoroaniline as an agrochemical is not its primary role, its significance lies in its use as a precursor. The aniline (B41778) moiety is a common structural feature in many agrochemicals. For instance, related fluoroaniline (B8554772) compounds are used to manufacture fungicides and plant growth regulators nih.govwikipedia.org. The general class of phenylpyrazole insecticides, which includes active ingredients like fipronil (B1672679) and ethiprole, relies on substituted aniline precursors for their synthesis nih.gov. These insecticides function by disrupting the central nervous system of insects nih.gov.

Furthermore, synthetic plant growth regulators (PGRs), which are substances that can modify plant growth processes, are sometimes developed from complex organic molecules where substituted anilines form a part of the core structure neliti.comgard.in. The unique electronic properties imparted by the cyano and fluoro groups on the 3-cyano-4-fluoroaniline ring make it a candidate for synthesizing novel agrochemicals with potentially improved target specificity and environmental profiles.

Table 1: Role of Functional Groups in Agrochemical Synthesis

| Functional Group | Influence on Agrochemical Properties |

|---|---|

| Fluoro (-F) | Enhances metabolic stability, binding affinity to target enzymes, and overall biological activity rhhz.net. |

| Cyano (-CN) | Acts as a key reactive site for constructing complex heterocyclic structures common in modern pesticides. |

| Amino (-NH₂) | Provides a primary point of reaction (a nucleophilic handle) for linking the aniline core to other molecular scaffolds to build the final active ingredient. |

Dyes and Pigments

Aromatic amines are foundational components in the synthesis of a vast array of synthetic dyes and pigments . The aniline structure is a classic chromophore-supporting unit (auxochrome). The specific functional groups on 3-Cyano-4-fluoroaniline, HCl make it a valuable precursor for creating specialty dyes.

Detailed Research Findings: The introduction of fluorine and cyano groups into a dye's molecular structure can be used to fine-tune its electronic and optical properties . The fluorine atom, due to its high electronegativity, can influence the electron distribution within the dye molecule. This can lead to dyes with enhanced properties such as improved stability, better lightfastness (resistance to fading), and increased resistance to chemical degradation bloomtechz.com. Closely related compounds like 3-chloro-4-fluoroaniline (B193440) are reported to be widely used in the dyestuff industry, underscoring the utility of such halogenated anilines google.com. The amino group on the aniline ring serves as the primary reactive site for diazotization and coupling reactions, which are fundamental steps in the production of many azo dyes.

Table 2: Contribution of 3-Cyano-4-fluoroaniline Moiety to Dye Properties

| Structural Feature | Impact on Dye Characteristics |

|---|---|

| Aromatic Amine Core | Serves as a classical building block for chromophore systems and allows for the formation of azo bonds. |

| Fluoro Group | Can increase the lightfastness and chemical stability of the final dye product bloomtechz.com. |

| Cyano Group | Acts as a strong electron-withdrawing group, which can shift the absorption spectrum of the dye, potentially leading to unique colors. |

Polymer Chemistry and Advanced Materials Development

In the field of material science, aromatic amines are crucial for the synthesis of high-performance polymers . The distinct functional groups of this compound make it a promising candidate for developing specialty polymers with tailored properties.

Detailed Research Findings: 3-Cyano-4-fluoroaniline can function as a monomer in polymerization reactions. For example, fluorine-substituted anilines can be chemically oxidized to produce polyfluoroanilines metu.edu.tr. These polymers are a subclass of polyanilines, which are well-known conducting polymers. The presence of fluorine and cyano groups can modify the polymer's electronic properties, solubility, and thermal stability.

The incorporation of these functional groups can be used to tune the optical and electronic characteristics of materials, which could lead to applications in creating fluorescent materials or specialty polymers with high thermal resistance or specific dielectric properties . The amino group allows the molecule to be incorporated into polymer chains, such as polyamides or polyimides, through condensation polymerization, while the fluoro and cyano groups become pendant groups that dictate the final properties of the material.

Table 3: Applications in Polymer and Materials Science

| Application Area | Role of this compound |

|---|---|

| Specialty Polyanilines | Can be used as a monomer to synthesize fluorinated polyanilines, potentially altering conductivity and processability metu.edu.tr. |

| High-Performance Polymers (e.g., Polyimides) | Acts as a building block to introduce fluorine and cyano groups into the polymer backbone, which can enhance thermal stability and modify dielectric properties. |

| Fluorescent Materials | The specific combination of electron-donating (amino) and electron-withdrawing (cyano, fluoro) groups can be exploited to design novel fluorescent molecules and materials . |

Future Directions and Research Challenges

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The future synthesis of 3-Cyano-4-fluoroaniline hydrochloride and its derivatives is geared towards methods that are not only more efficient but also highly selective. Traditional multi-step syntheses are often resource-intensive, and researchers are exploring novel catalytic and biocatalytic approaches to overcome these limitations.

A promising direction is the use of photoredox and cobalt catalysis in a synergistic system to construct anilines from simpler precursors like cyclohexanones and amines. manchester.ac.uk This method allows for a pre-determined and site-selective carbon-nitrogen bond formation, followed by a progressive desaturation to form the aromatic ring. manchester.ac.uk Such an approach could bypass some of the common selectivity issues encountered in traditional aromatic chemistry. manchester.ac.uk

Flow chemistry is also set to revolutionize the synthesis of anilines. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. When combined with biocatalysis, flow chemistry can enable the development of closed-loop systems where cofactors are recycled, further enhancing the sustainability of the process. acs.org

| Synthetic Approach | Key Advantages | Research Focus |

| Photocatalysis | High site-selectivity, bypasses traditional aromatic substitution issues. manchester.ac.uk | Development of novel photoredox and co-catalyst systems. manchester.ac.ukgalchimia.com |

| Biocatalysis | Sustainable, high chemoselectivity, mild reaction conditions, reduced metal waste. nih.govacs.org | Enzyme engineering, immobilization techniques, and cofactor recycling. nih.govacs.org |

| Flow Chemistry | Enhanced process control, improved safety and scalability, potential for automation. nih.gov | Integration with catalytic and biocatalytic systems for continuous production. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of 3-Cyano-4-fluoroaniline have shown potential in various therapeutic areas, and future research will likely uncover new biological targets and applications. The pyrazole (B372694) ring system, which can be synthesized using aniline (B41778) derivatives, is a crucial structural moiety in compounds with a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, antifungal, and anti-cancer properties. jocpr.com

One area of interest is the development of novel serotonin-reuptake inhibitors . Cyano-indole compounds derived from functionalized anilines are being investigated for the treatment of depression, obsessive-compulsive disorders, and anxiety. google.com The specific substitutions on the aniline ring are critical for the activity and selectivity of these compounds.

Furthermore, fluoro-substituted dihydroquinazoline (B8668462) derivatives, which can be synthesized from fluoroanilines, have been evaluated as T-type calcium channel (Cav3.2) blockers . nih.gov These compounds have shown cytotoxic effects in cancer cell lines and have the potential to be developed as novel cytotoxic agents. nih.gov Some derivatives have also been found to protect against inflammatory pain by blocking these channels. nih.gov

The exploration of new biological targets for 3-Cyano-4-fluoroaniline derivatives will involve high-throughput screening of compound libraries and structure-activity relationship (SAR) studies to optimize their therapeutic potential.

| Therapeutic Area | Biological Target | Potential Application |

| Neuroscience | Serotonin Transporter | Treatment of depression and anxiety disorders. google.com |

| Oncology | T-type calcium channels (Cav3.2) | Development of novel cytotoxic agents for cancer therapy. nih.gov |

| Infectious Diseases | Various bacterial and fungal enzymes | Discovery of new antimicrobial agents. jocpr.com |

| Inflammation | T-type calcium channels (Cav3.2) | Management of inflammatory pain. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to transform the landscape of medicinal chemistry, from drug design to synthesis planning. nih.govresearchgate.net For a compound like 3-Cyano-4-fluoroaniline hydrochloride, AI can be instrumental in accelerating the discovery and development of new derivatives with desired properties.

In drug discovery, AI can be used to predict the biological activity and pharmacokinetic properties of virtual compounds. By building predictive models based on existing data, researchers can screen large virtual libraries of 3-Cyano-4-fluoroaniline derivatives to identify candidates with a high probability of interacting with a specific biological target. This in silico screening can significantly reduce the time and cost associated with experimental screening.

Furthermore, ML models are being developed to recommend optimal reaction conditions , such as temperature, solvent, and catalyst, for a given transformation. mit.edu This can minimize the need for extensive trial-and-error experimentation and lead to more efficient and reproducible synthetic processes. mit.edu

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Algorithms suggest synthetic routes for target molecules. nih.gov | Faster identification of efficient and novel synthetic pathways. |

| Property Prediction | Models predict biological activity, toxicity, and ADME properties. | Prioritization of promising drug candidates for synthesis and testing. |

| Reaction Condition Optimization | ML models recommend optimal conditions for chemical reactions. mit.edu | Reduced experimental effort and improved reaction yields and purity. |

| De Novo Drug Design | Generative models design novel molecules with desired properties. | Exploration of new chemical space and discovery of innovative drug candidates. |

Sustainable and Scalable Production Methods

The development of sustainable and scalable production methods for 3-Cyano-4-fluoroaniline hydrochloride is a critical challenge for the chemical industry. Green chemistry principles are being increasingly applied to minimize the environmental impact of chemical manufacturing.

A key focus is on the use of renewable feedstocks and environmentally benign solvents . For instance, research is underway to synthesize anilines from amino acids, which are renewable and environmentally friendly precursors. organic-chemistry.org The use of water as a solvent in biocatalytic processes also contributes to a greener synthesis. nih.govacs.org

Catalytic processes that avoid the use of stoichiometric reagents and minimize waste generation are highly desirable. The development of reusable catalysts, such as immobilized enzymes or heterogeneous metal catalysts, can significantly improve the sustainability of the production process. nih.govbohrium.com

Furthermore, there is a growing emphasis on energy efficiency in chemical manufacturing. Biocatalytic reactions that proceed at ambient temperature and pressure can lead to significant energy savings compared to traditional synthetic methods that require high temperatures and pressures. nih.govacs.org The design of processes that minimize the number of synthetic steps and purification procedures also contributes to a more sustainable and scalable production.

| Sustainability Aspect | Approach | Benefit |

| Raw Materials | Use of renewable feedstocks like amino acids. organic-chemistry.org | Reduced reliance on fossil fuels and a smaller carbon footprint. |

| Solvents | Application of water or other green solvents. nih.govacs.org | Reduced environmental pollution and improved worker safety. |

| Catalysis | Development of reusable and highly efficient catalysts. nih.govbohrium.com | Waste minimization and improved process economy. |

| Energy Efficiency | Utilization of reactions at ambient temperature and pressure. nih.govacs.org | Lower energy consumption and reduced greenhouse gas emissions. |

In-depth Toxicological and Environmental Impact Assessments

While 3-Cyano-4-fluoroaniline hydrochloride is a valuable building block, a thorough understanding of its toxicological profile and environmental impact is essential for its safe and responsible use. Future research needs to go beyond basic compound identification and focus on comprehensive assessments.

In-depth toxicological studies are required to evaluate the potential for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While aniline itself has been classified as a probable human carcinogen, the toxicological profile of its substituted derivatives can vary significantly. epa.govindustrialchemicals.gov.au Modern toxicological methods, including in vitro assays and in silico modeling, can be used to screen for potential hazards early in the development process.

Environmental impact assessments should focus on the persistence, bioaccumulation, and ecotoxicity of 3-Cyano-4-fluoroaniline hydrochloride and its degradation products. Aromatic amines can be persistent in the environment and may have adverse effects on aquatic ecosystems. mdpi.comimrpress.com Studies on the biodegradation of these compounds are crucial to understand their environmental fate. mdpi.com The potential for xenobiotics like aniline derivatives to impact gut bacterial metabolism is also an emerging area of concern that warrants further investigation. nih.gov

The development of sensitive analytical methods for the detection of these compounds in environmental matrices is also a priority to enable effective monitoring and risk assessment. mdpi.com

| Assessment Area | Research Focus | Importance |

| Human Toxicology | Chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity studies. industrialchemicals.gov.aunih.gov | Ensuring the safety of workers and consumers. |

| Ecotoxicology | Aquatic toxicity, persistence, and bioaccumulation potential. mdpi.comimrpress.com | Protecting ecosystems from potential harm. |

| Environmental Fate | Biodegradation pathways and the formation of persistent metabolites. mdpi.com | Understanding the long-term environmental impact. |

| Analytical Methods | Development of sensitive and selective detection techniques. mdpi.com | Enabling effective environmental monitoring and risk management. |

Q & A

Q. Basic Research Focus

- ¹H NMR : Aromatic protons appear as doublets or triplets due to fluorine coupling (e.g., J ~8–12 Hz for ortho-F) .

- ¹³C NMR : The cyano carbon resonates at ~115–120 ppm, while the fluoro-substituted aromatic carbons show distinct deshielding .

- IR spectroscopy : The nitrile group exhibits a sharp peak at ~2220–2240 cm⁻¹ .

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C₇H₅ClFN₂) .

How can researchers resolve discrepancies in melting point data for 3-cyano-4-fluoroaniline hydrochloride obtained from different sources?

Advanced Research Focus

Discrepancies may arise from polymorphism, impurities, or hydration states. Mitigation strategies include:

- Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic transitions .

- Powder XRD : Confirm crystalline structure consistency across batches .

What are the recommended storage conditions for 3-cyano-4-fluoroaniline hydrochloride to ensure long-term stability?

Q. Basic Research Focus

- Storage : In glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid clumping.

- Stability monitoring : Conduct periodic HPLC assays to detect degradation (e.g., hydrolysis to carboxylic acid derivatives) .

What degradation products form under accelerated stability testing of 3-cyano-4-fluoroaniline hydrochloride, and how can they be identified?

Advanced Research Focus

Under stress conditions (heat, light, humidity):

- Hydrolysis : The nitrile group may convert to an amide or carboxylic acid (detectable via LC-MS/MS) .

- Oxidation : Fluorine substituents can lead to hydroxylated byproducts.

- Analytical workflow :

What safety precautions are essential when handling 3-cyano-4-fluoroaniline hydrochloride in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill management : Neutralize with activated carbon and dispose as hazardous waste.

How can computational chemistry aid in predicting the reactivity of 3-cyano-4-fluoroaniline hydrochloride in novel synthetic pathways?

Q. Advanced Research Focus

- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions .

- Molecular docking : Screen potential bioactivity by simulating interactions with biological targets (e.g., kinase enzymes) .

- Solvent effects : Use COSMO-RS simulations to optimize solvent systems for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.